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2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Regioisomer SAR Medicinal Chemistry Pyridazine Derivatives

2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 923083-70-9; PubChem CID is a synthetic small molecule belonging to the pyridazine-thioacetamide class, characterized by a pyridazine core linked via a thioether bridge to an N-(5-methylisoxazol-3-yl)acetamide moiety and substituted at the 6-position with a 2,5-dimethylphenyl group. The compound has a molecular formula of C18H18N4O2S, a molecular weight of 354.4 g/mol, a computed XLogP3 of 3.2, and a topological polar surface area (TPSA) of 106 Ų, with typical vendor-reported purity of 95%.

Molecular Formula C18H18N4O2S
Molecular Weight 354.43
CAS No. 923083-70-9
Cat. No. B2851128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
CAS923083-70-9
Molecular FormulaC18H18N4O2S
Molecular Weight354.43
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(C=C2)SCC(=O)NC3=NOC(=C3)C
InChIInChI=1S/C18H18N4O2S/c1-11-4-5-12(2)14(8-11)15-6-7-18(21-20-15)25-10-17(23)19-16-9-13(3)24-22-16/h4-9H,10H2,1-3H3,(H,19,22,23)
InChIKeyLQUNNCKVVDXVHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(2,5-Dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 923083-70-9): A Pyridazine-Thioacetamide Research Scaffold for Regioisomeric SAR and Target-Selective Probe Development


2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 923083-70-9; PubChem CID 7673085) is a synthetic small molecule belonging to the pyridazine-thioacetamide class, characterized by a pyridazine core linked via a thioether bridge to an N-(5-methylisoxazol-3-yl)acetamide moiety and substituted at the 6-position with a 2,5-dimethylphenyl group [1]. The compound has a molecular formula of C18H18N4O2S, a molecular weight of 354.4 g/mol, a computed XLogP3 of 3.2, and a topological polar surface area (TPSA) of 106 Ų, with typical vendor-reported purity of 95% [1]. It is primarily available as a non-human research compound through specialty chemical suppliers and has been catalogued in screening collections, though no peer-reviewed biological activity data specifically linked to this compound were identified in the public literature at the time of this analysis [1].

2-((6-(2,5-Dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 923083-70-9): Why Regioisomeric and Heterocyclic Analogs Cannot Be Freely Interchanged in Procurement


Within the pyridazine-thioacetamide chemical series, even subtle structural variations produce compounds that are not functionally interchangeable. The target compound's 2,5-dimethylphenyl regioisomer (ortho/meta-dimethyl substitution pattern) is structurally distinct from the 3,4-dimethylphenyl isomer (CAS 922879-70-7; meta/para substitution), despite sharing identical molecular formula, molecular weight, XLogP3, and TPSA values [1][2]. The substitution pattern alters the spatial orientation of the aryl ring relative to the pyridazine core, which can differentially influence π-stacking interactions, steric hindrance at binding pockets, and molecular recognition events [2]. Furthermore, the pyridazine core differentiates this compound from pyrimidine-based analogs such as CP9 that share the same N-(5-methylisoxazol-3-yl)acetamide pharmacophore but exhibit distinct hydrogen-bonding geometry and electronic distribution due to the 1,2-diazine versus 1,3-diazine topology [3]. The thioether linkage, as opposed to amine or ether linkers, introduces specific conformational flexibility and sulfur-mediated interactions that are non-reproducible by oxygen or nitrogen bioisosteres [1]. These structural determinants collectively mean that substituting one analog for another without empirical validation risks introducing uncharacterized changes in target engagement, selectivity profile, and physicochemical behavior.

2-((6-(2,5-Dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 923083-70-9): Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 2,5-Dimethylphenyl vs. 3,4-Dimethylphenyl Substitution — Computed Descriptor Identity Masks Steric and Electronic Divergence

The target compound (2,5-dimethylphenyl, CAS 923083-70-9) and its closest structural analog (3,4-dimethylphenyl, CAS 922879-70-7) share identical molecular formula (C18H18N4O2S), molecular weight (354.4 g/mol), computed XLogP3 (3.2), TPSA (106 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (6), as computed by standardized PubChem algorithms (Cactvs/Lexichem) [1][2]. However, the 2,5-dimethyl substitution presents both methyl groups in positions ortho and meta to the pyridazine attachment point, whereas the 3,4-isomer places methyl groups at meta and para positions. This regioisomeric difference leads to a calculated InChI Key divergence (LQUNNCKVVDXVHP-UHFFFAOYSA-N vs. LSVJDRPBZTZYGC-UHFFFAOYSA-N) and distinct SMILES strings, reflecting genuinely different 2D topologies that cannot be captured by aggregate descriptors. No published head-to-head biological comparison between these two regioisomers was identified, precluding quantitative potency or selectivity claims [1][2].

Regioisomer SAR Medicinal Chemistry Pyridazine Derivatives

Amide Substituent Impact: N-(5-Methylisoxazol-3-yl) vs. N-Cyclopentyl — TPSA and LogP Differentiation Affects Predicted Permeability and Solubility

Comparison of the target compound (CAS 923083-70-9, bearing an N-(5-methylisoxazol-3-yl)acetamide group) with its N-cyclopentyl analog (N-cyclopentyl-2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)acetamide) reveals significant divergence in computed LogP and TPSA. The isoxazole-containing target has an XLogP3 of 3.2 and TPSA of 106 Ų, while the N-cyclopentyl analog (which lacks the isoxazole heterocycle) exhibits a higher computed LogP of 3.7 and a substantially lower TPSA of 80.2 Ų [1][2]. The ΔLogP of +0.5 units for the cyclopentyl analog suggests approximately 3-fold higher lipophilicity, which may translate to enhanced passive membrane permeability but reduced aqueous solubility. The ΔTPSA of -25.8 Ų for the cyclopentyl analog moves it further from the typical CNS drug-likeness boundary (TPSA < 90 Ų). These computed differences are derived from standardized algorithmic predictions and have not been experimentally validated with logD or PAMPA measurements for either compound [1][2].

Physicochemical Profiling Drug-likeness Amide SAR

Core Heterocycle Differentiation: Pyridazine vs. Pyrimidine Scaffold in Hsp90 Inhibitor Context — Class-Level Inference from CP9 Analog Series

The target compound shares the N-(5-methylisoxazol-3-yl)acetamide pharmacophore with CP9 (N-(5-methylisoxazol-3-yl)-2-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio]acetamide), a validated Hsp90α/β-p23 interaction disruptor identified through high-throughput screening of 30,176 compounds [1]. CP9 demonstrated concentration-dependent disruption of Hsp90 isoform interactions in a dual-luciferase reporter assay and showed in vivo efficacy at 80 mg/kg (i.p., 38 h) in tumor xenografts, leading to selective Hsp90α/p23 disruption, a 40% decrease in 18F-FDG uptake by PET/CT at 43 h, and inhibition of cell proliferation across multiple cancer lines [1]. However, CP9 incorporates a pyrimidine core with a thiophene/trifluoromethyl substitution pattern, whereas the target compound features a pyridazine core with a 2,5-dimethylphenyl group. An SAR study of 62 CP9 analogs identified A17 as an optimized lead with improved potency, but the target compound's position within this SAR landscape is unknown [1]. The pyridazine ring's adjacent nitrogen atoms create a distinct hydrogen-bond acceptor geometry and dipole moment compared to the 1,3-relationship in pyrimidines, which can alter binding-mode preferences.

Hsp90 Inhibition Scaffold Hopping Kinase-like Targets

Agricultural Chemistry Potential: Structural Placement within Pyridazine-Thioamide Fungicidal Patent Space

The target compound falls within the structural scope of pyridazine (thio)amides claimed as fungicidal agents in international patent WO2020109391A1, which describes pyridazine compounds bearing thioether-linked amide substituents as active against phytopathogenic fungi [1]. This patent class (A01N43/58) encompasses 1,2-diazine derivatives with thioamide functionality, though the target compound's specific 2,5-dimethylphenyl substitution pattern is not explicitly exemplified in the patent's Markush structures [1]. The compound's computed physicochemical profile (XLogP3 = 3.2, TPSA = 106 Ų, MW = 354.4 g/mol) places it within agrochemical lead-like space, where moderate lipophilicity and a TPSA above 100 Ų are consistent with phloem mobility and cuticular penetration requirements for foliar-applied fungicides [1][2]. The thioether linkage, in contrast to ether or amine linkers in related fungicidal chemotypes, may influence metabolic stability in planta.

Fungicide Discovery Agrochemical SAR Pyridazine Bioisosteres

Evidence Gap Advisory: Absence of Published Biological Potency, Selectivity, or ADME Data for the Target Compound

A systematic search across PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents failed to identify any primary research publication, patent biological example, or publicly deposited screening result that reports quantitative bioactivity data (e.g., IC50, EC50, Ki, % inhibition at defined concentration, selectivity ratio, or ADME parameter) specifically for 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 923083-70-9) [1][2][3]. The compound's PubChem record (CID 7673085) contains zero bioassay annotations as of May 2026 [1]. ChEBI lists a closely related mono-methyl analog (CHEBI:105976) but without associated bioactivity information [2]. The compound is catalogued by multiple screening library vendors under identifiers including EVT-2988202, F2775-1606, and SMSSF-0050986, confirming its availability as a research tool, but these listings provide no proprietary biological profiling data [1]. This evidence gap means that all differentiation claims based on structural and computed property comparisons remain unvalidated by experimental pharmacology.

Data Transparency Procurement Risk Assessment Assay-Ready Compound Selection

2-((6-(2,5-Dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 923083-70-9): Evidence-Grounded Application Scenarios for Research Procurement


Regioisomeric Probe for Dimethylphenyl Substitution SAR in Pyridazine-Based Screening Libraries

The compound's 2,5-dimethylphenyl substitution topology provides a regioisomeric complement to the more commonly catalogued 3,4-dimethylphenyl analog (CAS 922879-70-7). In scaffold-focused screening libraries where substitution vector exploration is the primary objective, acquiring both regioisomers enables direct comparison of ortho/meta versus meta/para dimethyl effects on target binding, despite their identical computed global descriptors (MW, LogP, TPSA) [1][2]. This application is particularly relevant when the target binding site contains a narrow hydrophobic pocket sensitive to methyl group orientation.

Scaffold-Hopping Starting Point for Hsp90 or Kinase-like ATP-Binding Site Ligand Discovery

Given the structural relationship to CP9 — a validated Hsp90α/β inhibitor with in vivo pharmacodynamic activity — this compound can serve as a scaffold-hopping entry point to explore pyridazine-based analogs of the pyrimidine-thioacetamide Hsp90 chemotype [1]. The pyridazine core offers an alternative nitrogen atom arrangement for hinge-region hydrogen bonding, and the 2,5-dimethylphenyl group provides a distinct hydrophobic vector compared to CP9's thiophene/trifluoromethyl substitution. De novo screening against Hsp90 or related ATP-binding proteins is required to establish SAR, as no pre-existing activity data are available.

Physicochemical Benchmarking Set Member for Computational ADME Model Training or Validation

The compound's well-defined computed properties (XLogP3 = 3.2, TPSA = 106 Ų, MW = 354.4 g/mol, rotatable bonds = 5, HBD = 1, HBA = 6) make it suitable for inclusion in physicochemical benchmarking sets used to train or validate in silico ADME prediction models [1]. Its position near the TPSA boundary of 100 Ų and moderate lipophilicity provides a useful calibration point distinguishing permeability-limited from solubility-limited behavior. When procured alongside the N-cyclopentyl analog (LogP = 3.7, TPSA = 80.2 Ų), the pair offers a mini-congeneric set for assessing the impact of amide substituent polarity on experimental logD and solubility.

Agricultural Antifungal Lead Generation within Pyridazine-Thioamide Patent Space

The compound maps structurally to the pyridazine (thio)amide fungicidal chemotype claimed in WO2020109391A1, supporting its use as a starting point for agrochemical lead discovery programs targeting phytopathogenic fungi [1]. Procurement for in vitro mycelial growth inhibition assays (e.g., against Botrytis cinerea, Fusarium spp., or Zymoseptoria tritici) would generate data to populate the underexplored 2,5-dimethylphenyl region of the patent's Markush landscape, potentially identifying substitution-specific antifungal potency or resistance-breaking activity.

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